molecular formula C13H12BrN3O3 B12900805 N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12900805
M. Wt: 338.16 g/mol
InChI Key: NZRSPKIPVOZFKG-UHFFFAOYSA-N
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Description

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety, a bromoacetoxy group, and an acetimidamide group. Compounds containing quinoline structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Bromoacetoxy Group: The bromoacetoxy group can be introduced via a nucleophilic substitution reaction where a hydroxyl group is replaced by a bromoacetoxy group using bromoacetic acid or its derivatives.

    Formation of the Acetimidamide Group: The acetimidamide group can be introduced through the reaction of an amine with an acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at various functional groups, potentially converting the bromoacetoxy group to a hydroxyl group.

    Substitution: The bromoacetoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution may result in various substituted derivatives.

Scientific Research Applications

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its quinoline structure.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide would depend on its specific interactions with molecular targets. The quinoline moiety may interact with DNA or enzymes, potentially inhibiting their function. The bromoacetoxy group could facilitate covalent bonding with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Bromoacetoxy Compounds: Other compounds containing bromoacetoxy groups, which may have similar reactivity and applications.

Uniqueness

N-(2-Bromoacetoxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H12BrN3O3

Molecular Weight

338.16 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 2-bromoacetate

InChI

InChI=1S/C13H12BrN3O3/c14-7-12(18)20-17-11(15)8-19-10-5-1-3-9-4-2-6-16-13(9)10/h1-6H,7-8H2,(H2,15,17)

InChI Key

NZRSPKIPVOZFKG-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)OC/C(=N/OC(=O)CBr)/N)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)OCC(=NOC(=O)CBr)N)N=CC=C2

Origin of Product

United States

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